N,N-diethyl-3-(1-formyl-2-methylindolizine-3-carbonyl)benzenesulfonamide
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Overview
Description
N,N-diethyl-3-(1-formyl-2-methylindolizine-3-carbonyl)benzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an indolizine ring, a benzenesulfonamide group, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(1-formyl-2-methylindolizine-3-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, which is then functionalized with a formyl group. Subsequent steps involve the introduction of the benzenesulfonamide moiety and the diethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-(1-formyl-2-methylindolizine-3-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N,N-diethyl-3-(1-formyl-2-methylindolizine-3-carbonyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(1-formyl-2-methylindolizine-3-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The indolizine ring and sulfonamide group can bind to enzymes or receptors, modulating their activity. The formyl group may also participate in covalent bonding with target molecules, enhancing the compound’s efficacy. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent, DEET shares structural similarities with the compound but lacks the indolizine and formyl groups.
N,N-diethylformamide (DEF): Another structurally related compound, DEF is used as a solvent in various chemical reactions.
Uniqueness
N,N-diethyl-3-(1-formyl-2-methylindolizine-3-carbonyl)benzenesulfonamide is unique due to the presence of the indolizine ring and the combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N,N-diethyl-3-(1-formyl-2-methylindolizine-3-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-4-22(5-2)28(26,27)17-10-8-9-16(13-17)21(25)20-15(3)18(14-24)19-11-6-7-12-23(19)20/h6-14H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZPTBVXCTYSDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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